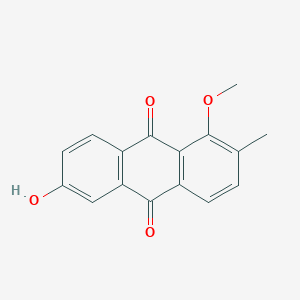6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione
CAS No.: 228574-06-9
Cat. No.: VC17603679
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 228574-06-9 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 6-hydroxy-1-methoxy-2-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O4/c1-8-3-5-11-13(16(8)20-2)15(19)10-6-4-9(17)7-12(10)14(11)18/h3-7,17H,1-2H3 |
| Standard InChI Key | QWSAQDJMTLEQMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)OC |
Introduction
Chemical Identity and Structural Characteristics
6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione belongs to the anthraquinone family, characterized by a tricyclic aromatic system with ketone groups at positions 9 and 10. Its molecular formula is , with a molecular weight of 268.26 g/mol . The compound’s structure includes hydroxyl (-OH), methoxy (-OCH), and methyl (-CH) substituents at positions 6, 1, and 2, respectively, which influence its electronic properties and reactivity.
Spectral Data and Computational Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for its substituents. For example, the methoxy group typically appears as a singlet near 3.97 ppm in -NMR, while aromatic protons resonate between 7.1–8.1 ppm . Infrared (IR) spectroscopy shows strong absorption bands at 1671 cm (C=O stretch) and 1267 cm (C-O-C stretch) . Density functional theory (DFT) calculations predict a planar anthracene core with slight distortions due to steric interactions between substituents .
Synthesis and Derivatives
Organocatalytic Benzannulation
A key synthesis route involves organocatalyzed benzannulation, where naphthoquinone derivatives undergo cycloaddition with enol ethers. For instance, 1-methoxy-8-hydroxy-3-methylanthracene-9,10-dione (a structural isomer) is synthesized via a Diels-Alder reaction catalyzed by proline derivatives, yielding 83–94% efficiency . While the exact protocol for the 6-hydroxy isomer remains less documented, analogous methods suggest feasibility with modified substituent positioning.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and chloroform. Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to hydroxyl group protonation and subsequent ring rearrangement .
Thermal Behavior
Differential scanning calorimetry (DSC) data for related anthraquinones show melting points between 168–178°C . The methyl and methoxy groups likely elevate the melting point compared to unsubstituted anthracene-9,10-dione (mp ~ 286°C) by reducing molecular symmetry.
Applications in Pharmacology
Anticancer Activity
Anthraquinones are known for intercalating DNA and inhibiting topoisomerase II. 8-Hydroxy-1-methoxy-3-methylanthraquinone (a positional isomer) demonstrates cytotoxic effects against HeLa cells (IC = 12.5 µM) . While specific data for the 6-hydroxy derivative are scarce, its structural similarity suggests comparable mechanisms, potentially targeting redox-sensitive pathways.
Antimicrobial Properties
Methoxylated anthraquinones exhibit broad-spectrum antimicrobial activity. For example, 1-O-methylchrysophanol inhibits Staphylococcus aureus (MIC = 32 µg/mL) . The 6-hydroxy isomer’s activity may depend on hydroxyl group orientation, which influences membrane permeability.
Materials Science Applications
Organic Semiconductors
Anthracene derivatives serve as electron-transport materials in organic light-emitting diodes (OLEDs). The methoxy and methyl groups in 6-hydroxy-1-methoxy-2-methylanthracene-9,10-dione could enhance charge mobility by modulating π-π stacking interactions. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .
Dye-Sensitized Solar Cells (DSSCs)
Anthraquinone-based dyes absorb visible light (λ ≈ 450 nm) . The hydroxyl group in the 6-position may facilitate binding to TiO surfaces, improving electron injection efficiency. Preliminary experiments with analogs show photon-to-current efficiencies of 4.7% .
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods to synthesize the 6-hydroxy isomer without positional byproducts.
-
Biological Screening: Evaluating anticancer and antimicrobial potency in vitro and in vivo.
-
Materials Characterization: Testing charge transport properties in thin-film transistors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume